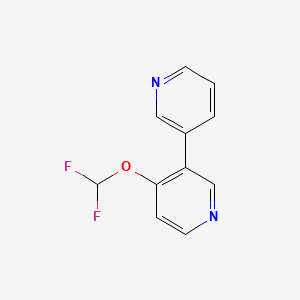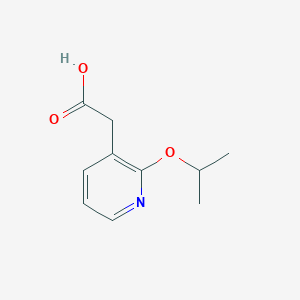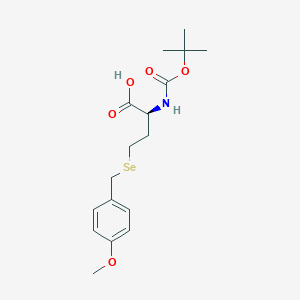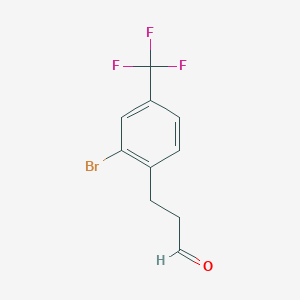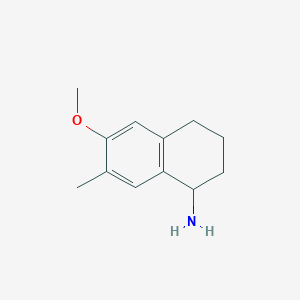
6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetrahydronaphthalenes This compound features a naphthalene ring system that is partially hydrogenated, with a methoxy group at the 6-position, a methyl group at the 7-position, and an amine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxy-1-tetralone.
Methylation: The 7-position methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst such as aluminum chloride.
Reduction: The carbonyl group of the tetralone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents like ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy and methyl substitutions on the biological activity of tetrahydronaphthalene derivatives. It may serve as a model compound in pharmacological studies.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural similarity to certain bioactive molecules suggests it could be modified to produce compounds with therapeutic effects.
Industry
In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for diverse chemical modifications, making it versatile for various applications.
作用机制
The mechanism by which 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity to molecular targets.
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the 7-methyl group, which may alter its chemical and biological properties.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine:
6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.
Uniqueness
The combination of methoxy, methyl, and amine groups in 6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine provides a unique set of properties that can be exploited in various chemical reactions and applications. Its structural features allow for specific interactions in biological systems, making it a compound of interest for further research and development.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7,11H,3-5,13H2,1-2H3 |
InChI 键 |
FPLIXUGVROEMFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCCC2N)C=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


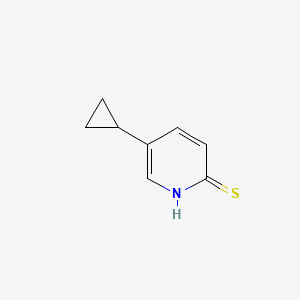
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
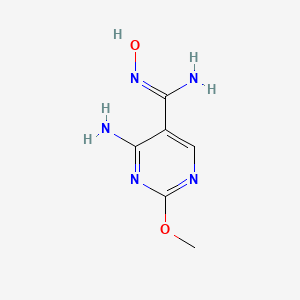
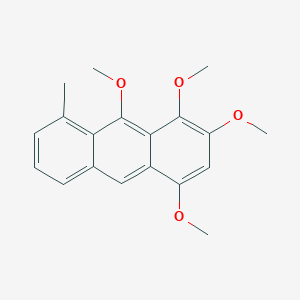
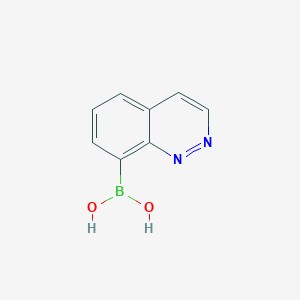
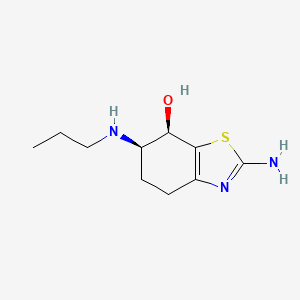
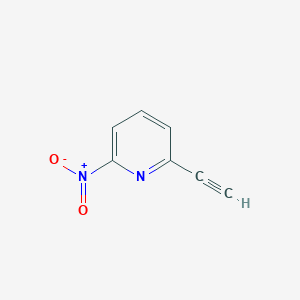
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
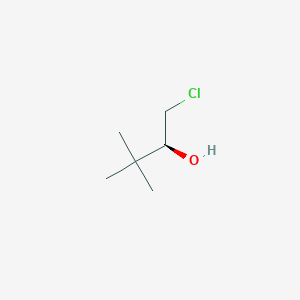
![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
